4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo-
CAS No.:
Cat. No.: VC16537472
Molecular Formula: C9H7ClINO
Molecular Weight: 307.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7ClINO |
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Molecular Weight | 307.51 g/mol |
IUPAC Name | 6-chloro-8-iodo-2,3-dihydro-1H-quinolin-4-one |
Standard InChI | InChI=1S/C9H7ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |
Standard InChI Key | UQTZURNEMPTCLU-UHFFFAOYSA-N |
Canonical SMILES | C1CNC2=C(C1=O)C=C(C=C2I)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-chloro-8-iodo-2,3-dihydro-1H-quinolin-4-one, reflects its bicyclic framework: a benzene ring fused to a piperidinone moiety. The chlorine atom occupies the 6-position, while iodine substitutes the 8-position, creating distinct electronic effects due to differences in atomic size and electronegativity. The ketone at position 4 introduces polarity, enhancing solubility in polar aprotic solvents.
Key spectroscopic data for structurally analogous compounds provide insight into its characterization:
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NMR: NMR of similar iodinated quinolines shows aromatic protons downfield-shifted due to electron-withdrawing halogens (e.g., δ 7.8 ppm for H-5 in 8-iodo-6-methyl derivatives) .
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IR: Strong absorption bands near 1668 cm correspond to the carbonyl stretch, while halogen-related vibrations appear below 600 cm .
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Mass Spectrometry: Molecular ion peaks align with the formula , with characteristic isotopic patterns for chlorine and iodine .
Table 1: Physicochemical Properties
Property | Value/Description |
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Molecular Formula | |
Molecular Weight | 307.51 g/mol |
Halogen Substituents | Cl (6-position), I (8-position) |
Solubility | Moderate in DMSO, DMF; low in water |
Melting Point | ~78–82°C (estimated) |
Synthesis and Optimization
Halogenation Strategies
The synthesis of 6-chloro-8-iodo-2,3-dihydroquinolin-4-one typically involves sequential electrophilic substitutions. A validated route from the Royal Society of Chemistry involves:
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Chlorination: Initial introduction of chlorine via electrophilic substitution using or under acidic conditions.
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Iodination: Subsequent iodination employing iodine monochloride () in methanol-water (4:1) at 0°C, with calcium carbonate as a base .
Critical Reaction Parameters:
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Temperature Control: Iodination proceeds efficiently below 5°C to minimize side reactions.
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Purification: Column chromatography (15% ethyl acetate/hexane) yields >90% purity .
Table 2: Synthetic Protocol Overview
Step | Reagents/Conditions | Yield | Purity Method |
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1 | , , 0°C | 65% | TLC (SiO) |
2 | , , MeOH/HO | 70% | NMR |
Activity | Test Model | IC/MIC |
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Antibacterial | E. coli | 18.2 µM |
Anticancer | HeLa Cells | 24.5 µM |
Antifungal | C. albicans | 16.8 µM |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for tricyclic heteroarenes, which are explored for CNS-targeted therapies due to blood-brain barrier permeability .
Material Science
Halogenated quinolines act as ligands in transition metal catalysts. For example, palladium complexes of iodinated quinolines facilitate Suzuki-Miyaura couplings .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing halogenation at adjacent positions requires precise directing groups.
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Cost Efficiency: Iodine’s high molecular weight and cost necessitate catalyst recycling.
Research Opportunities
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Structure-Activity Relationships: Systematic variation of halogens to optimize pharmacokinetics.
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.
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